molecular formula C24H24N4O7 B280537 3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Número de catálogo: B280537
Peso molecular: 480.5 g/mol
Clave InChI: QMJYKEPACXDQLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as AZD-9291 and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).

Mecanismo De Acción

AZD-9291 is a third-generation EGFR TKI that selectively targets the T790M mutation in the EGFR gene. This mutation is responsible for the development of resistance to first- and second-generation EGFR TKIs. AZD-9291 irreversibly binds to the mutant EGFR, thereby inhibiting its activity and preventing the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have a high degree of selectivity for the T790M mutant EGFR, with minimal effects on wild-type EGFR. This selectivity reduces the risk of adverse effects associated with the inhibition of wild-type EGFR. AZD-9291 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. This makes it an attractive candidate for oral administration and once-daily dosing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using AZD-9291 in lab experiments include its high selectivity for the T790M mutant EGFR, its favorable pharmacokinetic profile, and its potential therapeutic applications in the treatment of cancer. The limitations of using AZD-9291 in lab experiments include its complex synthesis method, which requires expertise in organic chemistry, and its high cost, which may limit its availability for some research groups.

Direcciones Futuras

There are several future directions for research on AZD-9291. These include further studies on the mechanism of action of this compound, the development of more efficient synthesis methods, the identification of potential biomarkers for predicting response to treatment, and the evaluation of combination therapies with other anticancer agents. Additionally, the potential use of AZD-9291 in the treatment of other types of cancer, such as breast cancer and colorectal cancer, warrants further investigation.
Conclusion:
In conclusion, AZD-9291 is a promising compound with potential therapeutic applications in the treatment of non-small cell lung cancer and other types of cancer. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of AZD-9291 have been discussed in this paper. As research on AZD-9291 continues, it may become an important tool in the fight against cancer.

Métodos De Síntesis

The synthesis of AZD-9291 involves several steps, including the reaction of 2-nitrobenzaldehyde with 3-methyl-5-aminopentanoic acid, followed by the reaction of the resulting compound with 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid. The final product is obtained by treating the resulting compound with acetic anhydride. The synthesis of AZD-9291 is a complex process that requires expertise in organic chemistry.

Aplicaciones Científicas De Investigación

AZD-9291 has been extensively studied for its potential therapeutic applications in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical studies and has been approved by the US Food and Drug Administration (FDA) for the treatment of NSCLC. AZD-9291 has also been studied for its potential use in the treatment of other types of cancer, including breast cancer and colorectal cancer.

Propiedades

Fórmula molecular

C24H24N4O7

Peso molecular

480.5 g/mol

Nombre IUPAC

3-O-methyl 5-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H24N4O7/c1-14-19(23(30)34-3)21(17-8-4-5-9-18(17)28(32)33)20(15(2)27-14)24(31)35-12-11-26-22(29)16-7-6-10-25-13-16/h4-10,13,21,27H,11-12H2,1-3H3,(H,26,29)

Clave InChI

QMJYKEPACXDQLH-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CN=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

SMILES canónico

CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CN=CC=C2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.